molecular formula C6H7BrN2 B1289001 5-Bromo-2-methylpyridin-3-amine CAS No. 914358-73-9

5-Bromo-2-methylpyridin-3-amine

Cat. No. B1289001
M. Wt: 187.04 g/mol
InChI Key: CBAXYISWNGGXOZ-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-2-methylpyridin-3-amine, is a brominated pyridine derivative. Pyridine derivatives are known for their versatile applications in pharmaceuticals, agrochemicals, and materials science due to their structural similarity to naturally occurring compounds like nucleotides and vitamins. The presence of a bromine atom and an amine group in the molecule suggests potential reactivity for further chemical transformations.

Synthesis Analysis

The synthesis of brominated pyridines can be achieved through various methods. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Although this does not directly describe the synthesis of 5-Bromo-2-methylpyridin-3-amine, it provides insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of brominated pyridines is often characterized by X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined to crystallize in the monoclinic crystal system with specific hydrogen bonding patterns . These structural details are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions. The presence of a bromine atom makes them suitable for cross-coupling reactions, as demonstrated by the Stille coupling used to synthesize 5-bromo-2,2'-bipyridines . The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, which selectively substitutes the bromide, indicates the potential for selective functionalization of brominated pyridines . These reactions are indicative of the types of transformations that 5-Bromo-2-methylpyridin-3-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their substituents. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves regioselective reactions and demonstrates the influence of different functional groups on the reactivity of the pyridine core . The antimicrobial activities of substituted (E)-N-benzylidene-5-bromopyridin-2-amines suggest that brominated pyridines can exhibit biological activity, which may also be relevant for 5-Bromo-2-methylpyridin-3-amine10.

Scientific Research Applications

Application 1: Synthesis of Novel Pyridine-Based Derivatives

  • Summary of the Application : 5-Bromo-2-methylpyridin-3-amine is used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .
  • Methods of Application or Experimental Procedures : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives . The reaction was catalyzed by palladium .
  • Results or Outcomes : The novel pyridine derivatives were synthesized in moderate to good yield . In particular, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds . Additionally, the compound 4f was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .

Application 2: Synthesis of 6,6’-Dimethyl-3,3’-Bipyridine

  • Summary of the Application : 5-Bromo-2-methylpyridine is used in the synthesis of 6,6’-dimethyl-3,3’-bipyridine . This compound is a type of bipyridine, which are often used as ligands in coordination chemistry.

Application 3: Biochemical Reagent

  • Summary of the Application : 5-Bromo-2-methylpyridin-3-amine is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research or experiments to detect, measure, or synthesize other substances.

Safety And Hazards

5-Bromo-2-methylpyridin-3-amine is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAXYISWNGGXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620889
Record name 5-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylpyridin-3-amine

CAS RN

914358-73-9
Record name 5-Bromo-2-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914358-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-methyl-3-nitro-pyridine (stage 75.1.5, 765 mg, 3.53 mmol) in acetic acid (7 ml) and water (1.75 ml) was added in three portions iron powder (591 mg, 10.6 mmol). The reaction mixture was stirred for 2.5 h at rt then quenched with 20 ml of 10 M aqueous NaOH, 20 g ice and 20 ml EtOAc before being filtered over Celite. The solid was washed with EtOAc and the filtrate was extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a gray solid. (HPLC: tR 1.52 min (Method A); M+H=187, 189 MS-ES).
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One
Name
Quantity
591 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol) in industrial methylated spirit (330 mL) at 40° C. was added iron powder (20 g) (portionwise to avoid clumping) followed by concentrated aqueous hydrochloric acid (5 mL). The dark brown mixture was stirred vigorously at reflux for 2 hours and then cooled and filtered through Celite® (which was washed with 1 L of industrial methylated spirit). The solvent was then removed in vacuo and the residue taken up in ethyl acetate (200 mL) and washed with a saturated aqueous solution of sodium bicarbonate (200 mL), dried over magnesium sulfate and solvent removed in vacuo to give 5-bromo-2-methylpyridin-3-amine as an orange solid (10.7 g, 90%). 1HNMR (400 MHz, CDCl3, δ): 7.91 (s, 1H), 7.00 (s, 1H), 3.75 (br. s., 2H), 2.25 (s, 3H).
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-bromo-2-methyl-3-nitropyridine (1.808 g, 8.33 mmol) was suspended in glacial acetic acid (16 ml) and water (4 ml) and iron powder (1.411 g, 25.3 mmol) was added in portions over 5 minutes. The reaction was stirred under nitrogen at room temperature for 70 minutes, using a water bath to cool the reaction flask. Then, the reaction was diluted with EtOAc (20 ml) and the suspension was poured into 5 N NaOH (50 ml). The emulsion was filtered through a pad of Celite® (diatomaceous earth), which was washed with water and EtOAc. Layers separated, and the aqueous phase was extracted with EtOAc (2×50 ml). The organic extracts and phases were combined, dried over sodium sulfate, filtered, concentrated, and dried under high vacuum to afford 5-bromo-2-methylpyridin-3-amine.
Quantity
1.808 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.411 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methylpyridin-3-amine
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Reactant of Route 6
5-Bromo-2-methylpyridin-3-amine

Citations

For This Compound
37
Citations
G Ahmad, N Rasool, HM Ikram, S Gul Khan… - Molecules, 2017 - mdpi.com
… we have utilized the commercially available 5-bromo-2-methylpyridin-3-amine (1), which was … (3)) was synthesized by the reaction of 5-bromo-2-methylpyridin-3-amine (1) with acetic-…
Number of citations: 25 www.mdpi.com
G Ahmad, N Rasool, MU Qamar, MM Alam… - Arabian Journal of …, 2021 - Elsevier
… Efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine: quantum mechanical …
Number of citations: 16 www.sciencedirect.com
G Ahmad, N Rasool, A Mubarik, AF Zahoor… - Molecules, 2021 - mdpi.com
… , E.; Ali Rana, U.; Akhtar, MN Efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine: …
Number of citations: 7 www.mdpi.com
H Liu, Z Zhang, R Wang, T Liu, C Wang, Y Ma, J Ai… - 2017 - preprints.org
… Commercially available 5-bromo-2-methylpyridin-3-amine (36) were sulfonylated to afford 37. Conventional Suzuki coupling of 37 and 1-methylpyrazole-4-boronic acid pinacol ester (30…
Number of citations: 2 www.preprints.org
X Wang, A Kolesnikov, S Tay, G Chan… - Journal of Medicinal …, 2017 - ACS Publications
… To a solution of 5-bromo-2-methylpyridin-3-amine (35c, 3 g, 16.13 mmol) in CHCl 3 (80 mL) at room temperature was added potassium acetate (1.62 g, 19.34 mmol), followed by the …
Number of citations: 24 pubs.acs.org
Y Zhang, H Liu, Z Zhang, R Wang, T Liu, C Wang, Y Ma… - Molecules, 2017 - mdpi.com
… Commercially available 5-bromo-2-methylpyridin-3-amine (36) were sulfonylated to afford 37. Conventional Suzuki coupling of 37 and 1-methylpyrazole-4-boronic acid pinacol ester (30…
Number of citations: 9 www.mdpi.com
ND D'Angelo, TS Kim, K Andrews… - Journal of medicinal …, 2011 - ACS Publications
Phosphoinositide 3-kinase α (PI3Kα) is a lipid kinase that plays a key regulatory role in several cellular processes. The mutation or amplification of this kinase in humans has been …
Number of citations: 119 pubs.acs.org
A Mujahid, N Rasool, MU Qamar, M Zubair… - Arabian Journal of …, 2022 - Elsevier
… Efficient synthesis of novel pyridine-based derivatives via suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine: quantum mechanical …
Number of citations: 2 www.sciencedirect.com
X Li, T Yang, M Hu, Y Yang, M Tang, D Deng, K Liu… - Bioorganic …, 2022 - Elsevier
FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6) inhibitors have been proven to play a significant role in tumor therapy. Herein, based on the previously …
Number of citations: 4 www.sciencedirect.com
Y Liu, S Guan, Z Luo, F Han, W Han, S Wang, H Zhang - Molecules, 2020 - mdpi.com
Lung cancer is the most frequent cause of cancer-related deaths worldwide, and mutations in the kinase domain of the epidermal growth factor receptor (EGFR) are a common cause of …
Number of citations: 8 www.mdpi.com

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